molecular formula C11H18N4O B7569595 5-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine

5-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine

Cat. No.: B7569595
M. Wt: 222.29 g/mol
InChI Key: MTQXOTGGZCYCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods.

Scientific Research Applications

5-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to have anti-cancer properties and has been used in the development of cancer drugs. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C. Additionally, it has been investigated for its use as a fluorescent probe in imaging studies.

Mechanism of Action

The exact mechanism of action of 5-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways. Additionally, it has been shown to induce changes in the expression of genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine in lab experiments is its potential as a cancer drug. It has been found to have anti-cancer properties and has been used in the development of cancer drugs. Another advantage is its potential as a fluorescent probe in imaging studies. However, one limitation is the lack of understanding of its exact mechanism of action. Additionally, further studies are needed to determine its potential side effects and toxicity.

Future Directions

There are numerous future directions for the study of 5-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine. One direction is the further investigation of its potential as a cancer drug. It has shown promising results in preclinical studies and could potentially be developed into a new cancer treatment. Another direction is the study of its potential use in the treatment of viral infections. Additionally, further studies are needed to determine its potential use in imaging studies and its exact mechanism of action.

Synthesis Methods

The synthesis of 5-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine has been achieved using various methods. One of the most common methods involves the reaction of 5-methyluracil with 2-(chloroethyl)morpholine in the presence of a base. The resulting product is then treated with an amine to yield the final compound. Other methods involve the use of different reagents and starting materials.

Properties

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-10-8-13-11(14-9-10)12-2-3-15-4-6-16-7-5-15/h8-9H,2-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQXOTGGZCYCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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